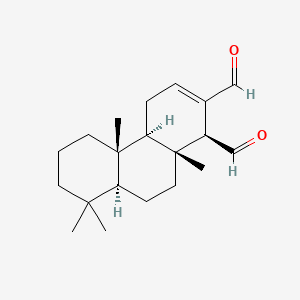
Isocopalendial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocopalendial is an organic compound with the molecular formula C20H30O2. It is a diterpenoid, a class of chemical compounds composed of four isoprene units. Diterpenoids are known for their diverse biological activities and are found in various plants. This compound has been studied for its potential medicinal properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isocopalendial typically involves the use of natural sources such as plant extracts. One common method is the extraction of this compound from the resin of certain plants. The resin is subjected to solvent extraction, followed by purification processes such as chromatography to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. Chemical synthesis routes often involve the use of starting materials like geranylgeraniol, which undergoes a series of reactions including cyclization, oxidation, and rearrangement to form this compound. The reaction conditions typically include the use of catalysts, specific temperatures, and solvents to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Isocopalendial undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different ketones and alcohols, while reduction can produce various hydrocarbons.
Applications De Recherche Scientifique
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.
Biology: Research has shown that isocopalendial exhibits antimicrobial and anti-inflammatory properties, making it a candidate for further biological studies.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of infections and inflammatory conditions.
Industry: this compound is used in the production of fragrances and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of isocopalendial involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. For example, its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
Isocopalendial can be compared with other diterpenoids such as:
Carnosic acid: Known for its antioxidant properties.
Forskolin: Used in research for its ability to activate adenylate cyclase and increase cyclic AMP levels.
Taxol: A well-known anticancer agent.
This compound is unique due to its specific structure and the range of biological activities it exhibits. While other diterpenoids may share some similar properties, this compound’s distinct molecular structure allows it to interact with different targets and pathways, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
84807-61-4 |
|---|---|
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(1S,4aR,4bS,8aS,10aR)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthrene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C20H30O2/c1-18(2)9-5-10-20(4)16(18)8-11-19(3)15(13-22)14(12-21)6-7-17(19)20/h6,12-13,15-17H,5,7-11H2,1-4H3/t15-,16+,17+,19+,20+/m1/s1 |
Clé InChI |
NPOWRDFGFIYMIY-ORZNMBHWSA-N |
SMILES isomérique |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C([C@H]3C=O)C=O)C)(C)C |
SMILES canonique |
CC1(CCCC2(C1CCC3(C2CC=C(C3C=O)C=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



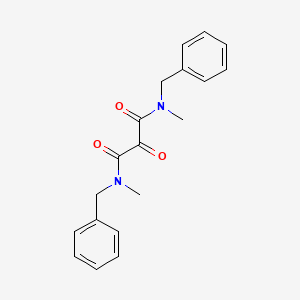
![4-[Bis(2-methoxyethyl)amino]phenol](/img/structure/B14412564.png)

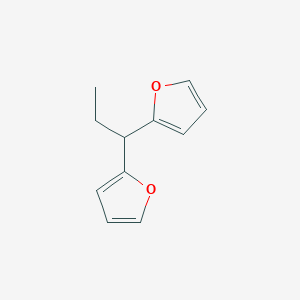
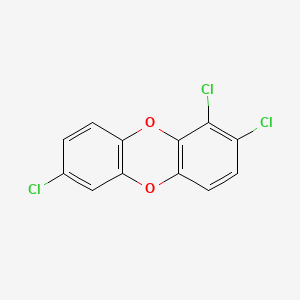
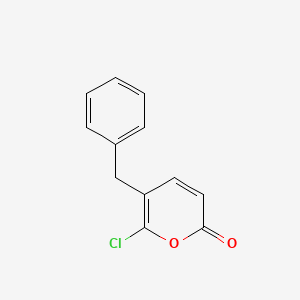
![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)


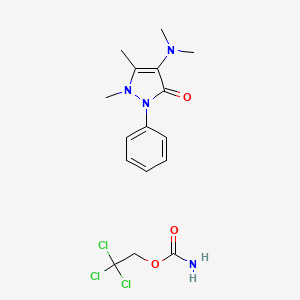
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
